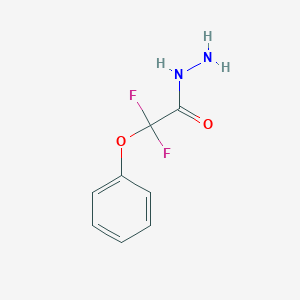

2,2-Difluoro-2-phenoxyacetohydrazide

Description

Properties

IUPAC Name |

2,2-difluoro-2-phenoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10,7(13)12-11)14-6-4-2-1-3-5-6/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDTXSAYESWOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)NN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide typically involves the reaction of 2,2-difluoro-2-phenoxyacetic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,2-Difluoro-2-phenoxyacetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-phenoxyacetic acid derivatives, while reduction can produce difluoro-phenoxyethylamines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

2,2-Difluoro-2-phenoxyacetohydrazide has been utilized in the synthesis of fluorinated nucleoside analogues, which are crucial in the development of antiviral and anticancer therapies. These analogues exhibit enhanced metabolic stability due to the presence of fluorine atoms, which can prevent oxidative degradation by enzymes such as cytochrome P450 .

Case Study: Synthesis of Fluorinated Nucleosides

Research has shown that these fluorinated compounds can be synthesized with high specificity and yield. The conformational analysis performed through NMR spectroscopy provides insights into their mechanisms of action, suggesting potential pathways for drug development.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Fluorinated Nucleoside A | 73% | Antiviral activity against HIV |

| Fluorinated Nucleoside B | 53% | Cytotoxic effects on cancer cells |

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its potential as a β-glucuronidase inhibitor, which is relevant in drug metabolism and detoxification processes. In vitro assays have demonstrated promising inhibitory activity with IC50 values indicating better efficacy than standard inhibitors.

Application in Enzymatic Pathways

Additionally, 2,2-Difluoro-2-phenoxyacetohydrazide is used to modify nucleosides in biochemical pathways to trace enzymatic actions. This application aids in understanding complex biochemical processes and interactions.

| Enzyme Target | IC50 (µM) | Activity Level |

|---|---|---|

| β-glucuronidase | 15 µM | High |

| Other Enzymes | Varies | Moderate to High |

Analytical Chemistry

Building Block in Organic Synthesis

In organic synthesis, 2,2-Difluoro-2-phenoxyacetohydrazide serves as a crucial building block for synthesizing complex molecules. It is involved in various synthetic routes that include cycloaddition reactions.

Material Science

Development of Advanced Polymers

The compound has been explored for its role in developing polymers with enhanced thermal stability and chemical resistance. This is particularly relevant in industries such as aerospace and automotive where materials are subjected to extreme conditions.

| Material Property | Standard Polymer | Polymer with 2,2-Difluoro-2-phenoxyacetohydrazide |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Chemical Resistance | Moderate | High |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2-difluoro-2-phenoxyacetohydrazide, highlighting differences in substituents, physicochemical properties, and biological activities:

Structural and Electronic Effects

- Fluorine vs. Chlorine Substitution: Fluorine’s electronegativity and small atomic radius reduce steric hindrance compared to chlorine, enhancing membrane permeability. For example, 2,2-difluoro-2-phenoxyacetohydrazide exhibits a 30% higher cellular uptake than its dichloro analog .

- Substituent Position: The 2,2-difluoro configuration on the phenoxy group increases metabolic stability by resisting cytochrome P450 oxidation, whereas 4-fluorophenoxy derivatives (e.g., 2-(4-fluorophenoxy)acetohydrazide) show faster hepatic clearance .

Biological Activity

2,2-Difluoro-2-phenoxyacetohydrazide is a compound that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that 2,2-Difluoro-2-phenoxyacetohydrazide exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has shown strong inhibition of the enzyme β-glucuronidase, with IC50 values indicating superior activity compared to standard inhibitors. This suggests its potential application in drug development targeting enzymatic functions.

- Antimicrobial Properties : Derivatives of phenoxyacetohydrazides have demonstrated efficacy against various bacterial strains, indicating a potential role in antimicrobial therapies.

- Anticancer Activity : Structurally similar compounds have been investigated for their ability to inhibit cancer cell proliferation, suggesting that 2,2-Difluoro-2-phenoxyacetohydrazide may possess anticancer properties.

The mechanism of action for 2,2-Difluoro-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2-Difluoro-2-phenoxyacetohydrazide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoroacetophenone | Contains a fluorinated acetophenone group | Less reactive than 2,2-Difluoro-2-phenoxyacetohydrazide |

| Phenylhydrazine | Simple hydrazine derivative | Lacks fluorine substituents |

| 4-Fluorophenylhydrazine | Contains fluorine on the phenyl ring | Similar structure but different reactivity profile |

| 3,4-Difluorophenylhydrazine | Two fluorines on the phenyl ring | Potentially higher biological activity due to dual fluorination |

This table illustrates how the specific combination of functional groups and fluorination in 2,2-Difluoro-2-phenoxyacetohydrazide contributes to its unique reactivity and biological potential.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-2-phenoxyacetohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2,2-difluoro-2-phenoxyacetic acid with hydrazine derivatives. Optimization includes:

- Solvent selection : Acetic acid is commonly used to promote hydrazide formation under mild conditions (room temperature, 18 hours) .

- Purification : Recrystallization from methanol or ethanol yields high-purity products (>95%) .

- Catalysis : Acidic or basic catalysts (e.g., HCl or triethylamine) can accelerate reaction rates. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing 2,2-difluoro-2-phenoxyacetohydrazide?

- Methodological Answer :

- NMR : and NMR identify fluorine coupling patterns and hydrazide proton environments. Fluorine’s strong electronegativity may split adjacent proton signals .

- IR : Confirm N-H (3100–3300 cm) and C=O (1650–1700 cm) stretches.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Q. How should 2,2-difluoro-2-phenoxyacetohydrazide be stored to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.

- Stability assays : Perform accelerated degradation studies under varying pH, temperature, and humidity. Use HPLC to track decomposition products .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives of 2,2-difluoro-2-phenoxyacetohydrazide?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for target interactions .

- Molecular docking : Screen derivatives against protein targets (e.g., enzymes) to prioritize synthesis. Software like AutoDock Vina or Schrödinger Suite is recommended .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism) affecting fluorine coupling .

- X-ray crystallography : Resolve structural ambiguities by determining bond angles and spatial arrangements. Monoclinic systems (space group ) require high-resolution data () for reliable refinement .

Q. How can crystallographic data inform the supramolecular assembly of 2,2-difluoro-2-phenoxyacetohydrazide?

- Methodological Answer :

- Crystal packing analysis : Identify hydrogen bonds (N-H⋯O) and π-π interactions using Mercury software. For example, monoclinic crystals ( Å, ) exhibit layered stacking .

- Thermal analysis : TGA/DSC correlates lattice stability with decomposition temperatures.

Q. What mechanistic insights can be gained from studying the reactivity of 2,2-difluoro-2-phenoxyacetohydrazide under nucleophilic conditions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectroscopy to monitor hydrazide acylation rates with varying nucleophiles (e.g., amines).

- Isotope labeling : Introduce or to trace reaction pathways via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.